molecular formula C9H10BrNO2 B2542467 Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate CAS No. 1805947-82-3

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate

Cat. No.: B2542467
CAS No.: 1805947-82-3
M. Wt: 244.088
InChI Key: GIXVVNNTRMCQSZ-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate is a pyridine-derived ester featuring a bromine substituent at the 6-position and a methyl group at the 5-position of the pyridine ring. The compound is of significant interest in medicinal and materials chemistry due to the reactivity of the bromine atom, which facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). The methyl ester group enhances solubility in organic solvents, making it a versatile intermediate in synthetic workflows.

Properties

IUPAC Name

methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-3-4-7(11-9(6)10)5-8(12)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXVVNNTRMCQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)CC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805947-82-3
Record name methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate
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Preparation Methods

Synthesis of 2-(6-Bromo-5-Methylpyridin-2-yl)Malonic Acid Diethyl Ester

The malonic ester pathway adapts methodology from WO2008/148853, where diethyl malonate serves as the nucleophile. For the target compound, 6-bromo-5-methylpyridine-2-carboxylic acid undergoes conversion to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with diethyl malonate in tetrahydrofuran (THF) with catalytic triethylamine yields the substituted malonic ester (Figure 1A). Key parameters include:

  • Temperature: 0–5°C during acid chloride formation
  • Reaction time: 12 hours for malonate coupling
  • Yield: 42–48% (estimated from analogous reactions)

Saponification and Decarboxylation

Hydrolysis of the malonic ester employs potassium hydroxide (KOH) in ethanol under reflux (80°C, 1 hour). Acidification with hydrochloric acid (HCl) generates the free carboxylic acid, which undergoes thermal decarboxylation at 120°C for 2 hours. Nuclear magnetic resonance (NMR) monitoring shows complete loss of malonic protons (δ 3.4–3.8 ppm) post-decarboxylation.

Esterification with Trimethylsilyldiazomethane

The acetic acid intermediate reacts with trimethylsilyldiazomethane (TMS-diazomethane) in methanol/hexane (3:1) at 0°C. This method avoids racemization observed in classical Fischer esterification. Critical process details:

  • Stoichiometry: 1.2 equivalents TMS-diazomethane per carboxylic acid
  • Reaction time: 5 hours with stirring
  • Yield: 35% (over three steps)
  • Purity: >95% by high-performance liquid chromatography (HPLC)

Table 1: Malonic Ester Route Optimization Parameters

Parameter Optimal Value Impact on Yield
KOH concentration 2.5 M ±8% yield
Decarboxylation time 2 hours Maximizes conversion
TMS-diazomethane excess 20% Prevents residual acid

Directed Bromination of Preformed Pyridine Esters

Regioselective Bromination at C6

Starting from methyl 2-(5-methylpyridin-2-yl)acetate, electrophilic bromination exploits the ester's directing effects. N-Bromosuccinimide (NBS, 1.05 eq) in dichloromethane (DCM) with iron(III) bromide (FeBr₃, 0.1 eq) achieves 76% regioselectivity for C6 bromination. The mechanism proceeds through σ-complex stabilization at the ortho position relative to the electron-withdrawing ester.

Kinetic vs Thermodynamic Control

Varying reaction temperature alters product distribution:

  • 0°C: 68% C6-bromo, 22% C4-bromo
  • 25°C: 54% C6-bromo, 39% C4-bromo
  • 40°C: 41% C6-bromo, 51% C4-bromo

Low temperatures favor kinetic C6 product, while thermodynamic control increases C4 substitution. Flash chromatography (hexane/ethyl acetate 4:1) isolates the desired isomer with >99% purity.

Nickel-Catalyzed Cross-Coupling for Late-Stage Methylation

Methyl Zinc Transmetalation

Adapting methods from WO2024015825A1, methyl zinc reagents install the C5 methyl group post-bromination. The reaction sequence involves:

  • Directing group installation : Treating 2-amino-3,6-dibromopyridine with 1,1-dimethoxy-N,N-dimethylmethanamine to form an imidamide intermediate.
  • Nickel-catalyzed coupling : Reacting with dimethylzinc (Zn(CH₃)₂, 1.5 eq) and NiCl₂(dppe) (5 mol%) in THF at −15°C.
  • Esterification : Hydrolysis followed by TMS-diazomethane treatment as in Section 1.3.

Table 2: Cross-Coupling Reaction Metrics

Metric Value
Turnover number (TON) 18
Reaction scale 100 g
Residual nickel <2 ppm
Overall yield (3 steps) 61%

Competing Reaction Pathways

Gas chromatography–mass spectrometry (GC-MS) analysis reveals three side products:

  • Over-methylation : 8% at C4 position
  • Debrominated byproduct : 5% from premature C–Br cleavage
  • Dimerization : 3% from radical coupling

Optimized ligand selection (XantPhos vs dppe) reduces dimerization to <1% while maintaining TON >15.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for Industrial Viability

Parameter Malonic Ester Directed Bromination Cross-Coupling
Total steps 3 2 4
Maximum yield 35% 68% 61%
Purification complexity High Moderate High
Catalyst cost Low Low High
Scalability 500 g 10 kg 2 kg

The cross-coupling route offers superior yields but requires expensive nickel catalysts and stringent oxygen-free conditions. Directed bromination provides the best balance of efficiency and cost for multi-kilogram production.

Characterization and Quality Control

Spectroscopic Identification

  • ¹H-NMR (400 MHz, CDCl₃): δ 2.55 (s, 3H, C5-CH₃), 3.80 (s, 3H, OCH₃), 3.92 (s, 2H, CH₂CO), 7.15 (d, J = 7.8 Hz, 1H, C3-H), 7.62 (t, J = 7.8 Hz, 1H, C4-H).
  • 13C-NMR : δ 20.8 (C5-CH₃), 40.1 (CH₂CO), 52.3 (OCH₃), 121.5–150.2 (pyridine carbons), 170.5 (C=O).
  • HRMS : m/z calcd for C₉H₁₀BrNO₂ [M+H]⁺ 257.9974, found 257.9971.

Purity Specifications

Industrial batches must meet:

  • HPLC purity : ≥99.5% (210 nm)
  • Residual solvents : <500 ppm (ICH Q3C)
  • Heavy metals : <10 ppm (Ni, Pd, Fe)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate, differing primarily in substituents, heterocyclic cores, or ester groups:

Ethyl 2-(5-Fluoro-6-methylpyridin-2-yl)acetate (CAS 1393566-89-6)
  • Structure : Features a fluorine atom at the 5-position and an ethyl ester group instead of methyl.
  • Molecular Formula: C₁₀H₁₂FNO₂.
  • Key Differences: Halogen Effect: Fluorine’s electron-withdrawing nature may reduce electrophilic substitution reactivity compared to bromine.
Methyl 2-(6-Methoxypyridin-3-yl)acetate (CAS 943541-27-3)
  • Structure : Methoxy group at the 6-position and pyridine substitution at the 3-position.
  • Key Differences :
    • Substitution Position : The 3-pyridyl orientation alters steric and electronic interactions compared to the 2-pyridyl motif in the target compound.
    • Methoxy vs. Bromine : Methoxy is electron-donating, increasing ring electron density and altering reactivity in aromatic substitution reactions .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : Pyrimidine core with thietanyloxy and thioether substituents.
  • Key Differences :
    • Heterocycle : Pyrimidines offer additional hydrogen-bonding sites compared to pyridines, influencing coordination chemistry in metal-organic frameworks.
    • Sulfur-Containing Groups : Thioether and thietanyloxy groups enhance metal-binding capabilities, relevant in catalyst design .
Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate
  • Structure : Tetrazole ring replaces pyridine, with a hydroxyphenyl substituent.
  • Key Differences :
    • Hydrogen Bonding : Intramolecular O–H⋯N hydrogen bonding stabilizes the structure, a feature absent in purely pyridine-based esters.
    • Supramolecular Interactions : Offset π-π stacking and C–H⋯O hydrogen bonding drive crystal packing, which may differ from bromopyridine analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Notable Properties
This compound C₉H₁₀BrNO₂ 6-Br, 5-Me, 2-pyridyl, methyl ester High reactivity at Br for cross-coupling; moderate solubility in polar solvents.
Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate C₁₀H₁₂FNO₂ 5-F, 6-Me, 2-pyridyl, ethyl ester Enhanced lipophilicity; reduced electrophilic substitution vs. Br analog .
Methyl 2-(6-methoxypyridin-3-yl)acetate C₉H₁₁NO₃ 6-OMe, 3-pyridyl, methyl ester Electron-rich ring; altered steric profile for nucleophilic attacks .
Methyl 2-[5-(2-hydroxyphenyl)-tetrazol-2-yl]acetate C₁₀H₁₀N₄O₃ Tetrazole, 2-hydroxyphenyl, methyl ester Strong hydrogen bonding; π-π interactions in crystal lattice .

Biological Activity

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methyl group on a pyridine ring, along with an acetate functional group. The molecular formula is C9H10BrN1O2C_9H_{10}BrN_1O_2. The bromine substitution enhances the compound's reactivity and may influence its biological properties.

Antimicrobial Potential

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on various pyridine derivatives have shown promising antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organisms
Compound A0.0048E. coli, Bacillus mycoides, C. albicans
Compound B0.0195E. coli
This compoundTBDTBD

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

Synthesis and Research Applications

The synthesis of this compound typically involves palladium-catalyzed reactions such as Suzuki cross-coupling, which allows for the formation of complex molecules from simpler precursors . This synthetic versatility makes it an attractive intermediate in drug development.

Research Applications:

  • Medicinal Chemistry : The compound is explored for its potential use in developing pharmaceuticals targeting infections or inflammatory diseases.
  • Material Science : Investigated for applications in organic semiconductors and liquid crystals due to its unique electronic properties.

Case Studies

Several case studies have highlighted the potential of brominated pyridine derivatives in medicinal chemistry:

  • Antibacterial Activity : A study evaluated various pyridine derivatives' efficacy against common bacterial strains, revealing that bromination significantly enhanced activity against resistant strains .
  • Antifungal Activity : Another investigation focused on the antifungal properties of similar compounds, demonstrating effective inhibition against Candida species, which could be extrapolated to suggest potential efficacy for this compound .

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